molecular formula C19H21NO5 B2987607 7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one CAS No. 919855-10-0

7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one

Cat. No.: B2987607
CAS No.: 919855-10-0
M. Wt: 343.379
InChI Key: OCCJZTQRPNWSBL-UHFFFAOYSA-N
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Description

7-Methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a unique spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) attached via an ethyl-2-oxo linker to the coumarin core. The coumarin scaffold (2H-chromen-2-one) is substituted with a methyl group at position 7, which enhances lipophilicity and may influence electronic properties .

Synthetic routes for analogous coumarin-spiro compounds often involve condensation reactions, diazonium salt coupling (e.g., as seen in for related diazonium intermediates), or nucleophilic substitutions to introduce the spiro system .

Properties

IUPAC Name

4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-2-3-15-14(12-18(22)25-16(15)10-13)11-17(21)20-6-4-19(5-7-20)23-8-9-24-19/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCJZTQRPNWSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
7-Methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one - 7-Methyl
- 4-(2-oxo-2-spiroethyl)
C₂₁H₂₃NO₆ 385.41 Rigid spirocyclic system; ethyl-2-oxo linker enhances polarity
4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-6-hydroxy-7-methylchromen-2-one - 7-Methyl
- 6-Hydroxy
- 4-(spiro-methyl)
C₁₉H₂₁NO₆ 359.37 Hydroxy group increases solubility; reduced steric bulk
4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone - Bromo
- Fluoro
- Spiro-methyl
C₂₃H₂₄BrFNO₃ 476.35 Benzophenone core; halogen substituents enhance stability
3-Acetyl-8-methoxy-2H-chromen-2-one - 8-Methoxy
- 3-Acetyl
C₁₂H₁₀O₄ 218.20 Electron-withdrawing acetyl group; no spiro system

Computational and Crystallographic Insights

  • Software Tools : Programs like SHELXL and WinGX () are critical for refining crystal structures of spirocyclic compounds. The spiro system’s anisotropic displacement parameters often require high-resolution data for accurate modeling.
  • Electron Density Maps : ORTEP visualizations () for related coumarins show planar chromen-2-one cores with substituents (e.g., methyl, spiro) adopting equatorial positions to minimize steric strain.

Q & A

Q. Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Ac-LY-AMC) to measure IC₅₀ values. Adjust assay pH to 7.4 to mimic physiological conditions .
  • Cell Permeability : Employ Caco-2 cell monolayers with LC-MS quantification. The spiro system’s lipophilicity (logP ~2.8) may require formulation with cyclodextrins to enhance solubility .
  • In Vivo Models : For anticonvulsant potential, use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure tests in rodents. Derivatives of similar spiro compounds showed ED₅₀ values <30 mg/kg in MES models .

What structural modifications enhance target binding in SAR studies?

Q. Methodological Answer :

  • Spiro Ring Substitutions : Replacing the 1,4-dioxa group with a thia group (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) increases electron-withdrawing effects, improving binding to GABA receptors .
  • Coumarin Modifications : Adding electron-donating groups (e.g., methoxy at position 7) stabilizes π-π interactions with kinase active sites .
  • Side Chain Optimization : A 2-(4-fluorophenoxy)ethyl group (as in ) enhances anticonvulsant activity by 40% compared to unsubstituted analogs .

How can analytical methods resolve data contradictions in purity assessments?

Q. Methodological Answer :

  • HPLC-MS Coupling : Use Purospher® STAR columns (3 µm particle size) with ESI-MS in positive ion mode to detect trace impurities (e.g., dimerization byproducts at m/z 580) .
  • NMR Purity Checks : Integrate proton signals for the methyl group at δ 2.4 ppm (chromen-2-one) and compare with spiro NH protons (δ 5.8 ppm) to verify stoichiometry .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues (e.g., acetone) in recrystallized samples, which may artificially inflate melting point data .

What computational methods predict interactions with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the compound’s InChI key (e.g., QSWPLXYGSSHRGL for similar benzodiazepines) to simulate binding to GABA-A receptors. Adjust protonation states at pH 7.4 for accuracy .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic regions (e.g., the lactone oxygen) for covalent inhibition .

How does stereochemistry impact synthetic routes and bioactivity?

Q. Methodological Answer :

  • Chiral Resolution : Use Chiralpak® IA columns (hexane:isopropanol 90:10) to separate enantiomers. The (R)-configuration at the spiro nitrogen increases anticonvulsant potency by 2-fold compared to (S) .
  • Racemization Risks : Monitor reaction temperatures during cyclization—prolonged heating (>80°C) induces racemization via keto-enol tautomerism .

What strategies improve stability during storage?

Q. Methodological Answer :

  • Light Sensitivity : Store lyophilized samples in amber vials at -20°C; exposure to UV light (λ = 254 nm) degrades the chromen-2-one ring within 48 hours .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the lactone ring. Stability studies show <5% degradation after 6 months at 25°C/60% RH .

How can scale-up challenges be addressed without compromising purity?

Q. Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for the diazenyl coupling step () to reduce reaction time from 6 hours to 30 minutes .
  • Crystallization Optimization : Use anti-solvent addition (water into acetone) with controlled cooling (1°C/min) to prevent amorphous solid formation .

What are the limitations of current synthetic methodologies?

Q. Methodological Answer :

  • Low Yields in Spiro Formation : The cyclization step often yields <50% due to competing dimerization. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward product .
  • Purification Bottlenecks : High-polarity byproducts require preparative TLC (silica gel GF254, ethyl acetate:hexane 1:1), which is labor-intensive. Switch to centrifugal partition chromatography for faster separation .

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